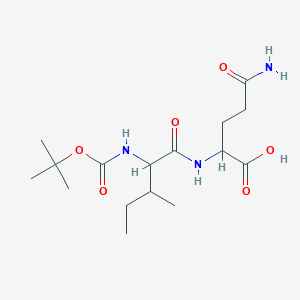
(1S,6alpha)-1-(Benzoyloxy)methyl-6-chloro-4-cyclohexene-1beta,2beta,3alpha-triol 3-benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,6alpha)-1-(Benzoyloxy)methyl-6-chloro-4-cyclohexene-1beta,2beta,3alpha-triol 3-benzoate is a complex organic compound characterized by its unique structure, which includes a benzoyloxy group, a chloro substituent, and multiple hydroxyl groups on a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S,6alpha)-1-(Benzoyloxy)methyl-6-chloro-4-cyclohexene-1beta,2beta,3alpha-triol 3-benzoate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the chloro substituent: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Addition of hydroxyl groups: Hydroxylation can be carried out using osmium tetroxide or potassium permanganate.
Industrial Production Methods: Industrial production of this compound would require optimization of the above synthetic steps to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like chromium trioxide or potassium permanganate.
Reduction: The chloro substituent can be reduced to a hydrogen atom using hydrogenation catalysts like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium amide in liquid ammonia, thiourea in ethanol.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of amines or thiols.
Applications De Recherche Scientifique
Chemistry: : This compound can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic reactions. Biology : Its structural features make it a candidate for studying enzyme interactions and receptor binding. Medicine Industry : Used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (1S,6alpha)-1-(Benzoyloxy)methyl-6-chloro-4-cyclohexene-1beta,2beta,3alpha-triol 3-benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyloxy groups may facilitate binding to hydrophobic pockets, while the hydroxyl groups can form hydrogen bonds with active site residues. The chloro substituent may enhance the compound’s stability and reactivity.
Similar Compounds
(1S,6alpha)-1-(Benzoyloxy)methyl-6-bromo-4-cyclohexene-1beta,2beta,3alpha-triol 3-benzoate: Similar structure but with a bromo substituent instead of chloro.
(1S,6alpha)-1-(Benzoyloxy)methyl-6-fluoro-4-cyclohexene-1beta,2beta,3alpha-triol 3-benzoate: Similar structure but with a fluoro substituent instead of chloro.
Uniqueness: : The presence of the chloro substituent in this compound may confer unique reactivity and stability compared to its bromo and fluoro analogs. This can influence its biological activity and suitability for specific applications.
Propriétés
Formule moléculaire |
C21H19ClO6 |
|---|---|
Poids moléculaire |
402.8 g/mol |
Nom IUPAC |
(5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl)methyl benzoate |
InChI |
InChI=1S/C21H19ClO6/c22-17-12-11-16(28-20(25)15-9-5-2-6-10-15)18(23)21(17,26)13-27-19(24)14-7-3-1-4-8-14/h1-12,16-18,23,26H,13H2 |
Clé InChI |
OZXFMXVSIMKHPG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCC2(C(C=CC(C2O)OC(=O)C3=CC=CC=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-chlorophenyl)-3-methyl-4-[(4-methylphenyl)methylidene]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B12317328.png)




![2-[4-(1-methyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B12317365.png)

![9-Acetyloxy-1-(3-hydroxyprop-1-en-2-yl)-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B12317390.png)

![tert-butyl (5aS,9aR)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate;tert-butyl (5aR,9aS)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate](/img/structure/B12317397.png)


![17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one](/img/structure/B12317412.png)

